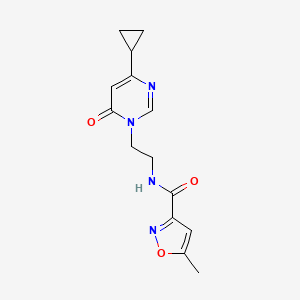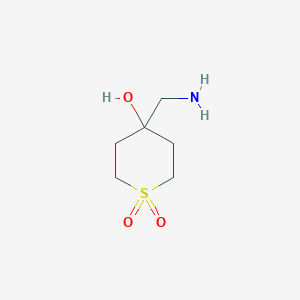
4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are often used in the synthesis of various pharmaceuticals and complex organic molecules .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves alkylation, esterification, and other alkylation steps . The specific synthesis pathway would depend on the exact structure of the compound.Molecular Structure Analysis
Aminomethyl compounds typically have a nitrogen atom attached to a methylene group, which is then attached to the rest of the molecule. The exact structure would depend on the other functional groups present in the molecule .Chemical Reactions Analysis
Aminomethyl compounds can participate in a variety of chemical reactions, including Ullmann coupling reactions . They can also react with CO2 to form carbamates .Physical And Chemical Properties Analysis
Aminomethyl compounds have a variety of physical and chemical properties, depending on their specific structure. Some general properties include a certain degree of polarity due to the presence of the amino group, and reactivity with acids and bases .Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
A study by Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). These compounds, which include structures similar to 4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione, showed significant inhibition of GAO in vitro, particularly those with large lipophilic substituents. This suggests potential applications in controlling oxalate levels in the body, relevant for conditions like ethylene glycol poisoning or hyperoxaluria (Rooney et al., 1983).
Synthesis of Organic Ligands
Kabirifard et al. (2020) demonstrated the use of compounds structurally related to 4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione in synthesizing organic ligands. These ligands, derived from reactions with N-nucleophiles, highlight the versatility of such compounds in organic synthesis, potentially leading to new materials with varied industrial and pharmaceutical applications (Kabirifard et al., 2020).
Indicator for Acid-Base Titration
A study by Pyrko (2021) focused on synthesizing a 10-hydroxydecahydroacridine-1,8-dione derivative, closely related to 4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione. This compound was proposed as an indicator for acid-base titration due to its distinct color change in different pH environments, demonstrating its potential as a useful tool in analytical chemistry (Pyrko, 2021).
Biological Activity Studies
The research on thieno[2,3-d]pyrimidine-2,4-dione derivatives by Guo et al. (2003) is another example where structurally related compounds to 4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione were studied for their biological activity. These compounds were investigated as potential human GnRH receptor antagonists, suggesting applications in treating reproductive diseases (Guo et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(aminomethyl)-1,1-dioxothian-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-5-6(8)1-3-11(9,10)4-2-6/h8H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNUGNWFUYANAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


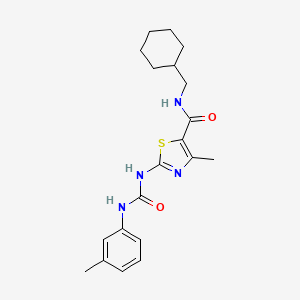
![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)
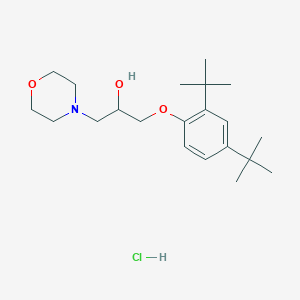
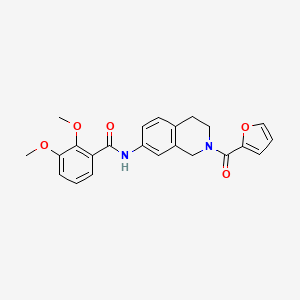
![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)
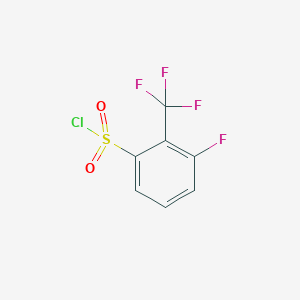
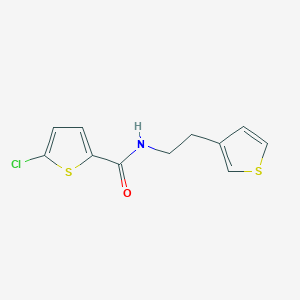
![9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2413029.png)
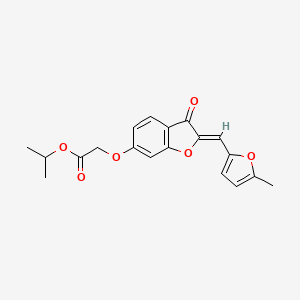
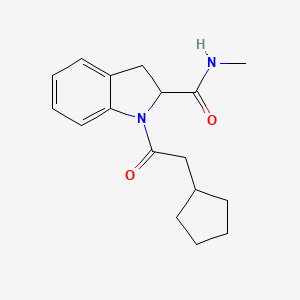
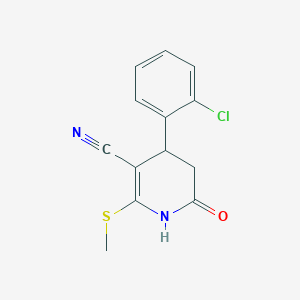
![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)
